2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine
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Overview
Description
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine is a heterocyclic compound that features both pyrazole and triazine rings. This compound is of interest due to its potential applications in various fields, including catalysis, pharmaceuticals, and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile ligand for coordination chemistry.
Preparation Methods
The synthesis of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with 3,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile, which promotes nucleophilic substitution reactions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Pharmaceuticals: The compound and its derivatives are investigated for their potential biological activities, including antibacterial and antifungal properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine include:
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-diethylamino-1,3,5-triazine: This compound has a diethylamino group instead of a methoxy group, which can influence its coordination behavior and biological activity.
4-(4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)morpholine: This derivative contains a morpholine ring, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties compared to its analogs.
Properties
CAS No. |
92250-33-4 |
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Molecular Formula |
C14H17N7O |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methoxy-1,3,5-triazine |
InChI |
InChI=1S/C14H17N7O/c1-8-6-10(3)20(18-8)12-15-13(17-14(16-12)22-5)21-11(4)7-9(2)19-21/h6-7H,1-5H3 |
InChI Key |
PDVJWIVUOGCLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)OC)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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